molecular formula C9H13ClN6O2 B1678891 Nimustine CAS No. 42471-28-3

Nimustine

Cat. No.: B1678891
CAS No.: 42471-28-3
M. Wt: 272.69 g/mol
InChI Key: VFEDRRNHLBGPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nimustine is a nitrosourea alkylating agent used primarily in the treatment of malignant brain tumors. It is known for its effectiveness in treating gliomas and other types of malignancies. This compound works by interfering with the DNA of cancer cells, thereby inhibiting their growth and proliferation .

Mechanism of Action

Target of Action

Nimustine, a chloroethyl nitrosourea derivative (CENU), is an antineoplastic agent . It primarily targets DNA, specifically the nitrogenous bases guanine and thymine .

Mode of Action

this compound interacts with DNA by causing major groove-directed alkylation . It binds within the major groove of DNA, directly interacting with the moieties of the heterocyclic nitrogenous bases . This interaction is primarily governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions .

Biochemical Pathways

this compound alkylates DNA by forming O6-chloroethylguanine adducts as minor DNA lesions . The activated chloroethyl group then forms DNA inter-strand cross-links that block replication, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are complex. The highest concentrations of this compound in cerebrospinal fluid (CSF) are observed about 40 minutes after the start of a 1-hour CSF perfusion . After perfusion, the drug level in CSF decreases exponentially in a monophasic manner . The half-life of this compound is very short (0.2–1.1 hours) .

Result of Action

The interaction of this compound with DNA results in local conformational changes . The native B-conformation of DNA is perturbed, with a partial transition into C-form . This interaction leads to the blocking of DNA replication, ultimately causing cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the postoperative Karnofsky performance scale (KPS) and extent of surgery have been identified as independent predictors of the progression-free survival and overall survival of patients treated with this compound . The KPS, in particular, stands out as the most powerful prognostic factor .

Biochemical Analysis

Biochemical Properties

Nimustine interacts with DNA, specifically binding with nitrogenous bases guanine (C6=O6) and thymine (C4=O4) in the DNA major groove . This interaction is primarily governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

This compound has shown to be effective against glioblastoma models with acquired temozolomide resistance . It also induces DNA breaks and crosslinks in NIH/3T3 cells . Furthermore, this compound can cause major groove-directed alkylation, leading to base binding and local conformational changes in DNA .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with DNA. It binds within the major groove of DNA, interacting directly with the moieties of heterocyclic nitrogenous bases . This interaction leads to the perturbation of the native B-conformation of DNA and its partial transition into C-form .

Temporal Effects in Laboratory Settings

This compound has a robust distribution in rodent brain by convection-enhanced delivery (CED), and delayed clearance of the drug was observed at the local infusion site . This suggests that this compound has a stable presence in the system over time, allowing for sustained interaction with DNA .

Dosage Effects in Animal Models

In a phase I dose-escalation clinical trial, the maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) of this compound were determined in tumor-bearing dogs . The MTD was found to be 25 mg/m2, with neutropenia being the DLT .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully established. It is known that this compound is a nitrosourea alkylating agent, suggesting that it participates in alkylation reactions .

Transport and Distribution

This compound is robustly distributed in the rodent brain by convection-enhanced delivery (CED), suggesting that it can be effectively transported and distributed within tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nimustine is synthesized through a series of chemical reactions involving the introduction of nitroso and chloroethyl groups into a urea compound. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process is carried out under controlled conditions to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Nimustine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nimustine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Nimustine is part of the nitrosourea family of alkylating agents. Similar compounds include:

    Carmustine: Another nitrosourea compound used in the treatment of brain tumors.

    Lomustine: A nitrosourea derivative with similar alkylating properties.

    Semustine: A related compound with a similar mechanism of action.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to form major groove-directed alkylation with DNA. This property makes it particularly effective in treating certain types of brain tumors .

Properties

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEDRRNHLBGPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045179
Record name Nimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42471-28-3
Record name Nimustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42471-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimustine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042471283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NIMUSTINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimustine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S726V972K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nimustine
Reactant of Route 2
Reactant of Route 2
Nimustine
Reactant of Route 3
Nimustine
Reactant of Route 4
Reactant of Route 4
Nimustine
Reactant of Route 5
Reactant of Route 5
Nimustine
Reactant of Route 6
Reactant of Route 6
Nimustine
Customer
Q & A

A: Nimustine is a chloroethyl nitrosourea derivative that acts as an alkylating agent. [] It primarily targets the DNA of cancer cells, forming interstrand crosslinks (ICLs) within the major groove. [, ] This disrupts DNA replication and transcription, ultimately leading to cell death. [] this compound has been shown to interact with the nitrogenous bases guanine (at C6=O6) and thymine (at C4=O4) located in the major groove of DNA. []

A: While alkylation is its primary mechanism, research suggests that this compound's action is more complex. Its binding to DNA causes local conformational changes, shifting the native B-form of DNA partially towards the C-form. [] This suggests a multifaceted interaction that goes beyond simple alkylation.

A: Research indicates that this compound treatment can trigger the endoplasmic reticulum (ER) stress response in glioblastoma cells. [] Additionally, this compound can induce DNA breaks in addition to the ICLs. [] The degree of DNA damage, particularly ICLs, is associated with the activation of the DNA damage response pathway, marked by γ-H2AX expression. []

ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these can be easily found in chemical databases. It's important to refer to reliable sources for this information.

A: Yes, attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy has been used to study this compound's interaction with DNA. [] This technique helped determine the binding sites of this compound on the DNA molecule. []

A: Yes, researchers have explored suspending this compound in Lipiodol, an oil-based contrast agent, using an ultrasonic suspender. [] This formulation demonstrated stability in room air for over 7 days and continued to release the drug into a saline solution even after 4 weeks. []

ANone: this compound is not known to possess catalytic properties. Its primary mode of action is through direct interaction with DNA, making it a chemotherapeutic agent rather than a catalyst.

ANone: The provided research abstracts primarily focus on the clinical applications of this compound and its interaction with DNA. While aspects like stability, in vitro and in vivo efficacy, resistance, and toxicity are touched upon, these papers lack the detailed data required to comprehensively answer questions related to points 7-27.

A: this compound is primarily used in the treatment of various malignancies, showing particular efficacy against gliomas. [, , , , , , , , , , , , , , ] It has been explored as a therapeutic option for brain metastases originating from lung cancer, [] as well as for feline lymphoma. [, ]

A: Yes, several studies have investigated the efficacy of this compound in combination with other therapeutic agents. * This compound + Teniposide: This combination demonstrated promising results in both in vitro and in vivo models of human brain tumors, showing synergistic effects compared to either drug alone. [, , , ]
* This compound + Prednisolone: This combination led to complete or near-complete remission of neurological symptoms in dogs with central nervous system lymphoma, resulting in long-term survival. [] * This compound + Radiotherapy: Clinical studies explored this combination for treating brain metastases from solid tumors and malignant gliomas. [, , , , , , ] While generally tolerable, the addition of this compound increased the risk of myelosuppression. * This compound + Olaparib: This combination demonstrated significant antitumor activity against BRCA2-deficient mammary tumors in mice. [] The combination led to prolonged recurrence-free survival, surpassing other treatment options like cisplatin. []

A: * Toxicity: Hematotoxicity, particularly myelosuppression, is a major concern with this compound treatment. [, , , , , ] Gastrointestinal toxicity is also reported, although often mild. [, ] * Resistance: Similar to other chemotherapeutic agents, the development of resistance is a significant challenge with this compound. [, , ] Understanding the mechanisms of resistance and developing strategies to overcome them is crucial for improving therapeutic outcomes.

A: Future research should focus on: * Improving Delivery: Exploring drug delivery systems like convection-enhanced delivery (CED) to enhance this compound's penetration into tumor tissues, particularly in challenging locations like the brainstem. [, ] * Combination Therapies: Further investigating synergistic combinations with other chemotherapeutic agents, targeted therapies (e.g., anti-VEGF therapy, PARP inhibitors), or immunotherapies to enhance efficacy and potentially mitigate resistance. [, ] * Overcoming Resistance: Elucidating the mechanisms underlying this compound resistance and developing strategies, including novel drug combinations, to circumvent or reverse resistance. [, ] * Personalized Medicine: Identifying predictive biomarkers to better select patients who are most likely to benefit from this compound treatment and tailor therapeutic approaches for optimal outcomes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.